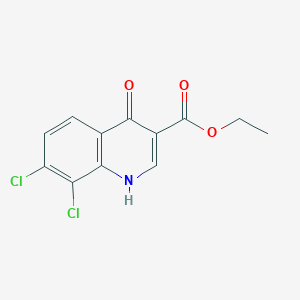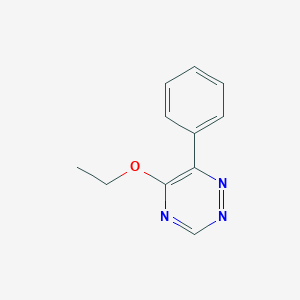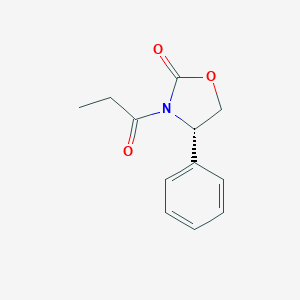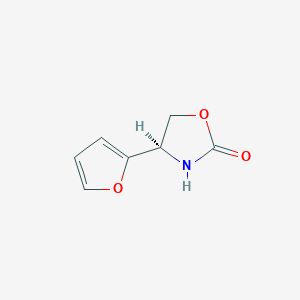
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one, also known as Furoxan, is a heterocyclic organic compound that has shown potential in various scientific research applications. This molecule has a unique structure that makes it a promising candidate for use in the development of new drugs and therapies.
Mechanism Of Action
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one works by releasing nitric oxide, which is a potent vasodilator. Nitric oxide works by relaxing the smooth muscle cells in blood vessels, which results in increased blood flow. This increased blood flow can help to improve cardiovascular function and reduce inflammation.
Biochemical And Physiological Effects
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a role in regulating blood pressure and vascular function. (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Advantages And Limitations For Lab Experiments
One of the advantages of using (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one in lab experiments is its unique structure, which makes it a promising candidate for use in the development of new drugs and therapies. (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has also been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one of the limitations of using (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one in lab experiments is its relatively low solubility, which can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research involving (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one. One area of interest is the development of new drugs and therapies that are based on the structure of (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one. Another area of interest is the study of the biochemical and physiological effects of (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one in different disease models. Additionally, there is potential for the development of new methods for synthesizing (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one that are more efficient and cost-effective.
Synthesis Methods
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one can be synthesized through a variety of methods, including the reaction of furfuryl alcohol and nitric oxide. This process involves the use of a catalyst and can be carried out under mild conditions. Other methods include the reaction of furfuryl alcohol with nitrous acid or the reaction of furfuryl chloride with sodium nitrite.
Scientific Research Applications
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has been studied extensively for its potential use in the treatment of various diseases and conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to have vasodilatory effects.
properties
CAS RN |
193528-31-3 |
|---|---|
Product Name |
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one |
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H7NO3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9)/t5-/m1/s1 |
InChI Key |
APSJMASLAHDNSQ-RXMQYKEDSA-N |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)C2=CC=CO2 |
SMILES |
C1C(NC(=O)O1)C2=CC=CO2 |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CO2 |
synonyms |
(4R)-4-(2-Furanyl)-2-oxazolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)
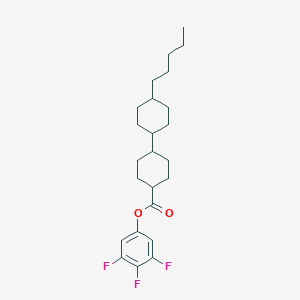
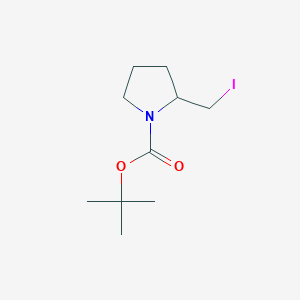
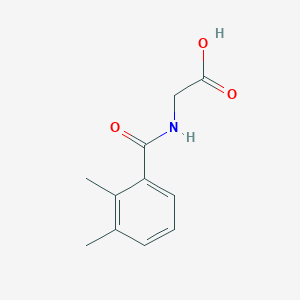
![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)
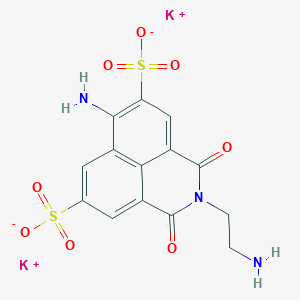
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
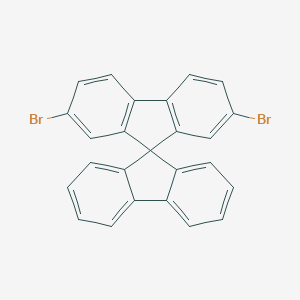


![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
